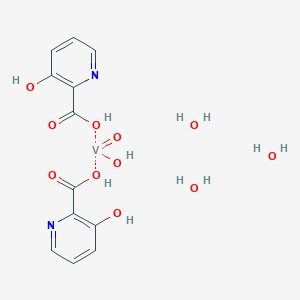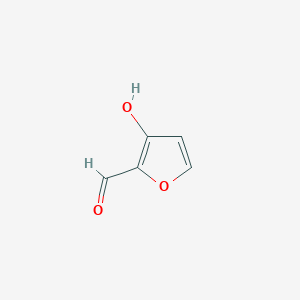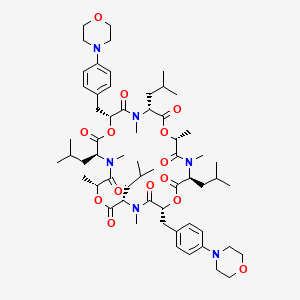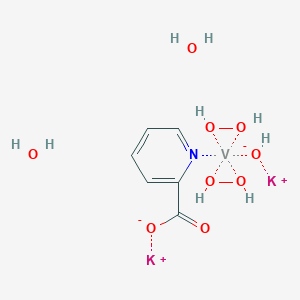
Dipotassium bisperoxo (picolinato)oxovanadate (V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate, commonly referred to as bpV(pic), is a bisperoxovanadium compound. It is known for its potent inhibitory effects on protein tyrosine phosphatases, particularly the phosphatase and tensin homolog (PTEN), which is a tumor suppressor phosphatase involved in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of picolinic acid. The reaction is typically carried out in an aqueous medium, and the product is isolated as a dihydrate .
Industrial Production Methods
While specific industrial production methods for Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling up of the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent due to the presence of peroxo groups.
Reduction: The compound can be reduced under specific conditions, altering its oxidation state.
Substitution: Ligand substitution reactions can occur, where the picolinato ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate include hydrogen peroxide, picolinic acid, and various reducing agents. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products Formed
The major products formed from reactions involving Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield vanadium(V) oxides, while reduction reactions may produce vanadium(IV) or vanadium(III) species .
Scientific Research Applications
Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in oxidation reactions.
Biology: The compound is utilized in studies involving protein tyrosine phosphatases, particularly PTEN, due to its inhibitory effects.
Medicine: It has potential therapeutic applications in the treatment of diseases such as multiple sclerosis and diabetes, where it acts as an insulin mimetic and activates insulin receptor kinase
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate exerts its effects by inhibiting protein tyrosine phosphatases, particularly PTEN. This inhibition leads to the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and metabolism. The compound’s insulin-mimetic properties are attributed to its ability to activate insulin receptor kinase, leading to increased glucose uptake and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Dipotassium Bisperoxo (phenanthroline) oxovanadate (V) dihydrate (bpV(phen))
- Dipotassium Bisperoxo (hydroxypicolinato) oxovanadate (V) dihydrate (bpV(HOpic))
- VO-OHpic trihydrate
Uniqueness
Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate is unique due to its high selectivity for PTEN inhibition compared to other bisperoxovanadium compounds. This selectivity makes it a preferred inhibitor in studies involving PTEN and related signaling pathways .
Properties
Molecular Formula |
C6H13K2NO9V |
|---|---|
Molecular Weight |
372.31 g/mol |
IUPAC Name |
dipotassium;hydrogen peroxide;pyridine-2-carboxylate;vanadium;hydroxide;dihydrate |
InChI |
InChI=1S/C6H5NO2.2K.2H2O2.3H2O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;;;/h1-4H,(H,8,9);;;2*1-2H;3*1H2;/q;2*+1;;;;;;/p-2 |
InChI Key |
WVBWLFCUGGODSA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].O.O.[OH-].OO.OO.[K+].[K+].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


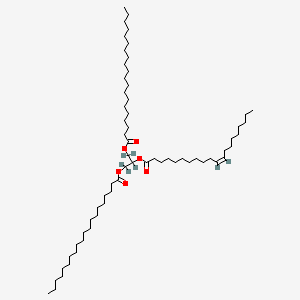
![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)
![[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936146.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B11936153.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate](/img/structure/B11936165.png)


![(3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one](/img/structure/B11936187.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B11936197.png)
